molecular formula C22H19N5O3S2 B2368946 3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-36-1

3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2368946
CAS No.: 892743-36-1
M. Wt: 465.55
InChI Key: MUZYOAJPQXWIDX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class, a fused heterocyclic system characterized by a thiophene ring fused to a triazolopyrimidine scaffold. Key structural features include:

  • 3-position substitution: A 4-ethylphenyl sulfonyl group (C₆H₅SO₂- with a para-ethyl substituent), contributing steric bulk and electron-withdrawing properties.

Synthetic routes for analogous compounds (e.g., one-pot procedures) highlight the accessibility of this scaffold, with yields influenced by substituent reactivity . Biological studies suggest roles in urea transport inhibition and anti-tubercular activity, though the target compound’s specific applications require further validation .

Properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-3-14-7-9-17(10-8-14)32(28,29)22-21-24-20(23-15-5-4-6-16(13-15)30-2)19-18(11-12-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZYOAJPQXWIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine represents a novel class of biologically active compounds with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine family, characterized by:

  • Sulfonamide moiety : Enhances solubility and biological activity.
  • Thieno and triazole rings : Contribute to the compound's pharmacological profile.

Molecular Formula

  • C: 19
  • H: 20
  • N: 4
  • O: 2
  • S: 1

The compound is primarily evaluated for its interaction with serotonin receptors, particularly the 5-HT6 receptor . Research indicates that it acts as a selective antagonist, which may have implications for treating disorders such as schizophrenia and depression.

Key Findings:

  • Binding Affinity : In studies, related compounds demonstrated significant binding affinity for the 5-HT6 receptor with Ki values as low as 1.7 nM .
  • Functional Assays : The inhibition of serotonin-induced cellular responses was observed, indicating potential therapeutic effects in modulating serotonergic signaling pathways.

Pharmacological Effects

  • Antidepressant Activity :
    • Compounds within this class have shown promise in preclinical models for their ability to alleviate symptoms of depression through serotonin modulation.
  • Cognitive Enhancement :
    • Potential applications in enhancing cognitive function in disorders characterized by cognitive deficits.
  • Antimicrobial Properties :
    • Some derivatives have exhibited moderate antimicrobial activity against various bacterial strains, suggesting a broader therapeutic potential beyond neuropharmacology .

Comparative Biological Activity Table

CompoundReceptor TargetBinding Affinity (Ki)Functional Activity (IC50)Notes
3-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine5-HT61.7 nM29.0 nMMost active in functional assays
3-(phenylsulfonyl)-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine5-HT6Not reportedNot reportedHigh selectivity for 5-HT6

Study on Selective Serotonin Receptor Antagonists

In a study published in European Journal of Medicinal Chemistry, researchers synthesized several thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their biological activity against serotonin receptors. The findings indicated that specific modifications to the sulfonamide group significantly enhanced receptor binding and functional activity .

Antimicrobial Evaluation

A separate investigation assessed the antimicrobial properties of related compounds against common bacterial strains. The results demonstrated moderate efficacy compared to established antibiotics like Streptomycin and Nystatin .

Comparison with Similar Compounds

Substituent Variations in Sulfonyl Groups

Compound Name Sulfonyl Group Amine Substituent Key Data Source
Target Compound 4-Ethylphenyl 3-Methoxyphenyl
3-((4-Chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 4-Chlorophenyl 4-Ethoxyphenyl Safety: P210 (avoid ignition sources)
[3-(4-Isopropylbenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]-(4-methoxybenzyl)amine 4-Isopropylphenyl 4-Methoxybenzyl Yield: 20%; NMR data reported
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Ethoxyphenyl Quinazoline core variant; ZINC ID: 2692305

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulkier substituents (e.g., 4-isopropyl in ) reduce synthetic yields (20% vs. 3% for 3b with 4-isopropyl), suggesting steric hindrance during coupling reactions .

Amine Substituent Modifications

Compound Name Amine Group Core Structure Biological Relevance Source
Target Compound 3-Methoxyphenyl Thieno-triazolo-pyrimidine
5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 4-Methoxyphenethyl Triazolo-pyrimidine Anti-tubercular activity (IC₅₀ < 1 µM)
N-(4-Fluorobenzyl)-3-(2,5-dimethylphenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Fluorobenzyl Quinazoline
Thiophen-2-ylmethyl-[3-(4-trifluoromethylbenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine Thiophen-2-ylmethyl Thieno-triazolo-pyrimidine UT-B inhibitor (nanomolar potency)

Key Observations :

  • Positional Effects : The meta-methoxy group in the target compound may enhance solubility compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ) while maintaining aromatic interactions.
  • Biological Activity : Phenethylamine derivatives () show anti-tubercular activity, suggesting that bulkier amine groups (e.g., benzyl or phenethyl) may improve target engagement .

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